molecular formula C4H9BrMg B8727077 Magnesium, bromo(1,1-dimethylethyl)-

Magnesium, bromo(1,1-dimethylethyl)-

Cat. No.: B8727077
M. Wt: 161.32 g/mol
InChI Key: UKZCGMDMXDLAGZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium, bromo(1,1-dimethylethyl)-, also known as tert-butylmagnesium bromide, is a Grignard reagent with the molecular formula C₄H₉BrMg and an average molecular weight of 177.34 g/mol (calculated for C₄H₩BrMg). Its CAS registry number is 63488-10-8, and it is commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) or diethyl ether . This compound is widely used in organic synthesis to introduce the tert-butyl group into target molecules, leveraging its strong nucleophilic character for alkylation and coupling reactions. The bulky tert-butyl substituent imparts steric hindrance, influencing reaction kinetics and selectivity .

Properties

Molecular Formula

C4H9BrMg

Molecular Weight

161.32 g/mol

IUPAC Name

magnesium;2-methylpropane;bromide

InChI

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1

InChI Key

UKZCGMDMXDLAGZ-UHFFFAOYSA-M

Canonical SMILES

C[C-](C)C.[Mg+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Magnesium, bromo(1,1-dimethylethyl)- with structurally related Grignard reagents:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Typical Solvent/Concentration Key Applications
tert-Butylmagnesium bromide C₄H₉BrMg 177.34 63488-10-8 0.5 M in THF or ether Alkylation, ketone/aldehyde additions
tert-Butylmagnesium chloride C₄H₉ClMg 132.89 677-22-5 1.0 M in THF Less reactive due to weaker Mg–Cl bond
4-tert-Butylphenylmagnesium bromide C₁₀H₁₃BrMg 237.42 63488-10-8 0.5 M in THF Aromatic coupling, Suzuki–Miyaura reactions
Bromo(1,4-dimethyl-2-naphthalenyl)magnesium C₁₂H₁₁BrMg 259.43 147595-49-1 Not specified Synthesis of polyaromatic systems
Bromo(hexahydro-2H-azepin-2-onato-N)magnesium C₆H₁₀BrMgN₂O 221.37 17091-31-5 Not specified Cyclic amide functionalization

Reactivity and Steric Effects

  • Nucleophilicity : Bromide-based Grignard reagents (e.g., tert-butylmagnesium bromide) are generally more reactive than chloride analogues (e.g., tert-butylmagnesium chloride) due to the weaker Mg–Br bond, facilitating faster transmetallation .
  • Steric Hindrance : The tert-butyl group in Magnesium, bromo(1,1-dimethylethyl)- imposes significant steric bulk, reducing its reactivity toward hindered electrophiles compared to smaller Grignard reagents like methylmagnesium bromide. However, it is less hindered than aromatic derivatives (e.g., 4-tert-butylphenylmagnesium bromide), which require elevated temperatures for reactions .
  • Solubility : Solutions in THF enhance stability and solubility compared to ether, particularly for aromatic derivatives .

Stability and Handling

  • tert-Butylmagnesium Bromide : Stable at low temperatures (–20°C) in THF but moisture-sensitive. Degrades rapidly in air, requiring inert-atmosphere handling .
  • Aromatic Derivatives : Higher thermal stability due to resonance stabilization of the aryl–Mg bond but prone to side reactions with strong electrophiles .

Research Findings and Case Studies

  • Antioxidant Synthesis: Magnesium, bromo(1,1-dimethylethyl)- was instrumental in producing 2,4-bis(1,1-dimethylethyl)-phenol, a major antioxidant identified in Streptomyces extracts (22.518% abundance in GC-MS) .
  • Comparative Reactivity: In hydrothermal carbonization, tert-butyl-substituted phenols (derived from Grignard reactions) exhibited higher thermal stability than ketones or esters, surviving up to 300°C .
  • Biological Activity: Derivatives like 2,4-bis(1,1-dimethylethyl)-phenol demonstrated antimicrobial properties, attributed to hydroxyl group interactions with microbial membranes .

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